molecular formula C11H13ClFN B13567283 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B13567283
M. Wt: 213.68 g/mol
InChI Key: OTEVEQNRHQONKY-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyridine ring, which is further stabilized by a hydrochloride salt. The unique structure of this compound makes it a valuable subject of study in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then subjected to cyclization to form the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, ketones, and fully saturated analogs. These products are often studied for their potential biological activities and material properties.

Scientific Research Applications

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research. The compound can modulate various biochemical pathways, leading to changes in cellular activities and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the ring structure.

    2-Fluorobenzylamine: Contains the fluorophenyl group attached to a different amine structure.

    Fluorophenylpyridine: Similar aromatic structure but with a different heterocyclic ring.

Uniqueness

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific combination of the fluorophenyl group and the tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C11H12FN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2;1H

InChI Key

OTEVEQNRHQONKY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2F.Cl

Origin of Product

United States

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